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Introduction

Methoxy-poly(ethylene glycol)-thiol with a molecular weight of 1000 Da (m-PEG-thiol, MW

1000) is a heterobifunctional polymer widely utilized in the development of advanced drug

delivery systems. This reagent features a methoxy-capped PEG chain, which imparts

hydrophilicity and biocompatibility, and a terminal thiol (-SH) group, which serves as a versatile

anchor for conjugation to various surfaces and molecules.[1][2] The process of attaching PEG

chains, known as PEGylation, is a gold-standard strategy to improve the pharmacokinetic and

pharmacodynamic properties of therapeutic agents and their carriers.[3][4] The thiol group

offers a robust method for attachment to noble metal nanoparticles (like gold and silver),

maleimide-functionalized molecules, and for forming disulfide bonds.[1][5]

The primary advantages of using m-PEG-thiol in drug delivery include:

Enhanced Biocompatibility and Stability: The hydrophilic PEG chain forms a protective layer

around drug carriers, reducing non-specific protein adsorption (opsonization) and

aggregation.[3][4][6]

Prolonged Circulation Time (Stealth Effect): By shielding nanoparticles from the mononuclear

phagocyte system (MPS), PEGylation significantly increases their half-life in the

bloodstream, allowing more time for the drug to reach its target.[3][4][7]

Improved Solubility: PEGylation can increase the aqueous solubility of hydrophobic drugs,

facilitating their formulation and administration.[3]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b1589010?utm_src=pdf-body
https://www.benchchem.com/product/b1589010?utm_src=pdf-interest
https://broadpharm.com/product/BP-28743
https://www.medchemexpress.com/m-peg-thiol-mw-1000.html
https://www.mdpi.com/1999-4923/11/7/327
https://pubs.rsc.org/en/content/articlehtml/2021/nr/d1nr02065j
https://broadpharm.com/product/BP-28743
https://broadpharm.com/product/bp-23721
https://www.mdpi.com/1999-4923/11/7/327
https://pubs.rsc.org/en/content/articlehtml/2021/nr/d1nr02065j
https://pmc.ncbi.nlm.nih.gov/articles/PMC9893458/
https://www.mdpi.com/1999-4923/11/7/327
https://pubs.rsc.org/en/content/articlehtml/2021/nr/d1nr02065j
https://pmc.ncbi.nlm.nih.gov/articles/PMC4798869/
https://www.mdpi.com/1999-4923/11/7/327
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Platform for Targeted Delivery: While the methoxy group renders one end inert, the core

PEG structure can be part of more complex systems where other PEG chains terminated

with functional groups are used to attach targeting ligands like antibodies or peptides.[4]

These properties make m-PEG-thiol (MW 1000) a critical component in the design of

nanoparticles, liposomes, micelles, and other nanocarriers for delivering therapeutics ranging

from small molecule drugs to biologics.[3][8]

Applications
1. Surface Functionalization of Nanoparticles
m-PEG-thiol is extensively used for the surface modification of metallic nanoparticles,

particularly gold nanoparticles (AuNPs).[2][8] The thiol group forms a strong covalent bond with

the gold surface, creating a dense, hydrophilic PEG layer.[2][9] This "stealth" corona sterically

hinders the adsorption of opsonin proteins, thereby preventing rapid clearance by

macrophages and the reticuloendothelial system (RES).[3][10] This leads to significantly

prolonged blood circulation times.[7][11] The PEG layer also prevents nanoparticle aggregation

in physiological media, enhancing their stability.[2][12]

2. Development of "Stealth" Liposomes and Micelles
In lipid-based drug delivery systems like liposomes and micelles, m-PEG-thiol can be used to

functionalize the lipid components prior to formulation. More commonly, lipids pre-conjugated

with PEG (e.g., DSPE-PEG) are used. The principle remains the same: the PEG chains extend

from the liposome surface, creating a steric barrier that reduces immune recognition and

increases circulation time.[13] This strategy was famously used in the development of Doxil®, a

PEGylated liposomal formulation of doxorubicin.[4]

3. Mucoadhesive Drug Delivery Systems
The terminal thiol group on the PEG chain can form disulfide bonds with cysteine-rich

subdomains of mucin glycoproteins found in mucosal layers.[14] This mucoadhesive property is

leveraged to increase the residence time of drug formulations on mucosal surfaces (e.g.,

ocular, nasal, or gastrointestinal), leading to enhanced local drug absorption and bioavailability.

[14][15][16] Thiolated polymers, or "thiomers," are a key area of research for localized drug

delivery.[14][17]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 14 Tech Support

https://pubs.rsc.org/en/content/articlehtml/2021/nr/d1nr02065j
https://www.benchchem.com/product/b1589010?utm_src=pdf-body
https://www.mdpi.com/1999-4923/11/7/327
https://creativepegworks.com/knowledge-center/pegylation-literature
https://www.medchemexpress.com/m-peg-thiol-mw-1000.html
https://creativepegworks.com/knowledge-center/pegylation-literature
https://www.medchemexpress.com/m-peg-thiol-mw-1000.html
https://pubs.acs.org/doi/abs/10.1021/la204289k
https://www.mdpi.com/1999-4923/11/7/327
https://www.researchgate.net/publication/334402979_Chemistry_Routes_for_Copolymer_Synthesis_Containing_PEG_for_Targeting_Imaging_and_Drug_Delivery_Purposes
https://pmc.ncbi.nlm.nih.gov/articles/PMC4798869/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4144462/
https://www.medchemexpress.com/m-peg-thiol-mw-1000.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC6720288/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4051498/
https://pubs.rsc.org/en/content/articlehtml/2021/nr/d1nr02065j
https://www.pharmaexcipients.com/news/thiolated-polymers-overview/
https://www.pharmaexcipients.com/news/thiolated-polymers-overview/
https://www.biorxiv.org/content/10.1101/2024.08.16.608319v1.full-text
https://pubmed.ncbi.nlm.nih.gov/19393270/
https://www.pharmaexcipients.com/news/thiolated-polymers-overview/
https://www.mdpi.com/2073-4360/12/8/1803
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1589010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


4. Formation of Hydrogels for Controlled Release
Thiol-terminated PEG can participate in cross-linking reactions to form hydrogels.[15] These

hydrogel networks can encapsulate therapeutic molecules and release them in a sustained

manner as the gel degrades. Formulations can be designed to form gels in situ upon injection,

creating a drug depot at the target site.[15][18]

Data Presentation
Table 1: Nanoparticle Characterization Before and After PEGylation

Nanoparticle
Type

Core Size (nm)

Hydrodynamic
Diameter (Pre-
PEGylation)
(nm)

Hydrodynamic
Diameter
(Post-
PEGylation
with m-PEG-
thiol) (nm)

Reference

Gold

Nanoparticles
10-15

~15-20 (citrate-

stabilized)
~25-35 [19]

Gold

Nanoparticles
6.7 ± 2.8 Not Specified

14.3 ± 0.3 (with

PEG 2000)
[12]

Iron Oxide NPs 9 - 38
Aggregated in

buffer

Stabilized, size

dependent on

PEG density

[20]

Table 2: In Vitro Cytotoxicity of PEGylated Nanoparticles
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Cell Line
Nanoparticl
e System

Concentrati
on

Cell
Viability (%)

Conclusion Reference

MDA-MB-231

(Human

Breast

Cancer)

Coumarin-

PEG-thiol

AuNPs

100 µg/mL ~100%
Essentially

non-toxic
[19]

HepG2

(Human Liver

Cancer)

PTX-

PEG1000@G

NPs

0.025 - 2.5

µg/mL

Dose-

dependent

decrease

Effective

cytotoxicity

due to

paclitaxel

[21]

A549 (Human

Lung Cancer)

Glyco-thiol

capped

AuNPs

Not Specified

Indiscriminate

activity vs.

healthy cells

Showed

cytotoxicity
[22]

Table 3: Drug Loading and Release Parameters
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Carrier
System

Drug
Drug
Loading
Capacity

Release
Profile

Key Finding Reference

PEG-coated

Nanospheres
Lidocaine Up to 45 wt%

Sustained

release

Release

kinetics

depend on

polymer

characteristic

s

[11]

PEG-OA-

MNPs
Doxorubicin Not Specified

Sustained

release

Formulation

showed

dose-

dependent

antiproliferati

ve effects

[23]

PEGylated

Micelles
siRNA Not Specified

Tunable

release

PEG density

can be tuned

to overcome

delivery

barriers

[7]

Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles
(AuNPs) with m-PEG-thiol (MW 1000)
This protocol describes the surface modification of citrate-stabilized AuNPs with m-PEG-thiol
(MW 1000) to create a stable, biocompatible nanoparticle formulation.

Materials:

Gold (III) chloride trihydrate (HAuCl₄·3H₂O)

Sodium citrate dihydrate
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m-PEG-thiol, MW 1000 (e.g., from BroadPharm, Cat: BP-28743)[1]

Deionized (DI) water (18.2 MΩ·cm)

Phosphate-buffered saline (PBS), pH 7.4

Glassware, cleaned with aqua regia and rinsed thoroughly with DI water

Procedure:

Synthesis of Citrate-Stabilized AuNPs (Turkevich Method):

1. Bring 100 mL of a 0.01% (w/v) HAuCl₄ solution to a rolling boil in a clean Erlenmeyer flask

with a stir bar.

2. While boiling, rapidly add 2 mL of a 1% (w/v) sodium citrate solution.

3. The solution color will change from pale yellow to blue and finally to a deep ruby red,

indicating nanoparticle formation.[19]

4. Continue boiling for 15 minutes, then remove from heat and allow to cool to room

temperature. The resulting AuNPs are typically 10-20 nm in diameter.

Preparation of m-PEG-thiol Solution:

1. Dissolve m-PEG-thiol (MW 1000) in DI water to a final concentration of 1 mg/mL. Prepare

this solution fresh to minimize oxidation of the thiol group.

PEGylation of AuNPs:

1. To the cooled AuNP suspension, add the m-PEG-thiol solution. A common starting point is

a molar ratio of PEG:AuNP of ~2000:1, which can be optimized. For a typical 15 nm AuNP

solution, this corresponds to adding approximately 10-20 µL of the 1 mg/mL PEG solution

per 1 mL of AuNP suspension.

2. Incubate the mixture at room temperature for at least 2 hours (or overnight for complete

ligand exchange) with gentle stirring.[24] The thiol groups will displace the citrate ions on

the gold surface.
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Purification of PEGylated AuNPs:

1. Centrifuge the PEGylated AuNP solution at a speed sufficient to pellet the nanoparticles

(e.g., 12,000 x g for 20 minutes for ~15 nm particles).

2. Carefully remove the supernatant, which contains excess PEG and displaced citrate.

3. Resuspend the nanoparticle pellet in PBS or DI water. Sonication may be used briefly to

aid redispersion.

4. Repeat the centrifugation and resuspension steps two more times to ensure complete

removal of unbound reagents.[19]

5. After the final wash, resuspend the purified PEG-AuNPs in the desired buffer (e.g., PBS)

for storage at 4°C.

Protocol 2: Characterization of PEGylated Nanoparticles
1. UV-Visible Spectroscopy:

Purpose: To confirm the stability and monitor the surface plasmon resonance (SPR) peak of

AuNPs.

Method: Acquire spectra of the AuNPs before and after PEGylation from 400 to 700 nm. A

stable suspension of spherical AuNPs should show a distinct SPR peak around 520 nm.

Aggregation causes a red-shift and broadening of this peak. Successful PEGylation should

result in a minimal shift (typically 2-5 nm) and no peak broadening.[12]

2. Dynamic Light Scattering (DLS):

Purpose: To measure the hydrodynamic diameter and size distribution of the nanoparticles.

Method: Dilute a small sample of the nanoparticle suspension in DI water or PBS. Measure

the hydrodynamic diameter of the AuNPs before and after PEGylation. An increase in

diameter confirms the presence of the PEG layer. The Polydispersity Index (PDI) should be

low (<0.3) for a monodisperse sample.

3. Transmission Electron Microscopy (TEM):
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Purpose: To visualize the nanoparticle core size, shape, and morphology.

Method: Deposit a drop of the diluted nanoparticle solution onto a TEM grid (e.g., carbon-

coated copper grid). Allow it to air-dry. Acquire images to determine the core diameter. Note

that TEM does not visualize the hydrated PEG layer, but confirms the integrity of the metallic

core post-synthesis.[19]

Protocol 3: In Vitro Cytotoxicity Assay (MTS Assay)
This protocol assesses the biocompatibility of the m-PEG-thiol functionalized nanoparticles on

a selected cell line.

Materials:

Selected cell line (e.g., HeLa, MCF-7)

Complete cell culture medium (e.g., DMEM with 10% FBS)

Sterile 96-well plates

Purified PEG-AuNPs

MTS reagent (e.g., CellTiter 96® AQueous One Solution)[19]

Positive control (e.g., Triton X-100) and negative control (cells with media only)

Procedure:

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and

incubate for 24 hours to allow for attachment.

Treatment: Remove the medium and replace it with fresh medium containing serial dilutions

of the PEG-AuNPs (e.g., 0, 10, 25, 50, 100 µg/mL). Include wells for positive and negative

controls.

Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

MTS Assay:
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1. Add 20 µL of MTS reagent to each well.

2. Incubate for 1-4 hours at 37°C, protected from light.

3. Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate cell viability as a percentage relative to the negative control

(untreated cells). Plot cell viability versus nanoparticle concentration.
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Caption: Workflow for synthesis and functionalization of gold nanoparticles.
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Caption: Mechanism of the PEG "stealth effect" in avoiding immune clearance.
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Caption: Concept of a PEGylated nanoparticle for targeted drug delivery.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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